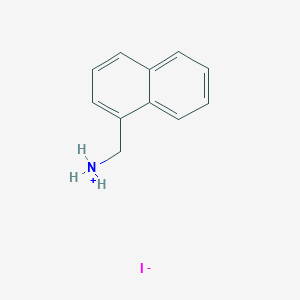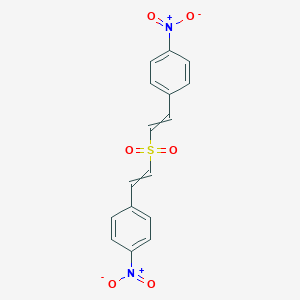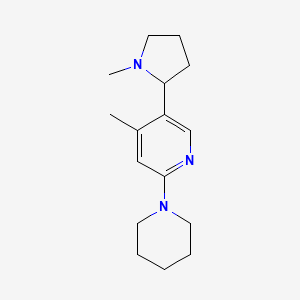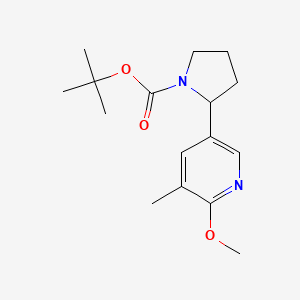
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the imidazolium family. Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and methyl groups, and an iodide counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 1,2-dimethylimidazole and ethyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture and precipitating the iodide salt. The solid is then filtered and washed with a suitable solvent, such as diethyl ether, to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under suitable conditions.
Oxidation: The imidazole ring can be oxidized to form imidazolium salts with different counterions.
Reduction: The compound can be reduced to form imidazole derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium chloride or bromide.
Oxidation: Formation of imidazolium salts with different counterions.
Reduction: Formation of imidazole derivatives with different substitution patterns.
科学研究应用
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
作用机制
The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes. The iodide ion can also participate in redox reactions, further contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-ethyl-3-methylimidazolium iodide: Similar structure but with a different substitution pattern.
1,2-dimethyl-3-propylimidazolium iodide: Similar structure but with a propyl group instead of an ethyl group.
1,3-dimethylimidazolium iodide: Lacks the ethyl group, leading to different chemical properties.
Uniqueness
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C7H15IN2 |
|---|---|
分子量 |
254.11 g/mol |
IUPAC 名称 |
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H |
InChI 键 |
ZCVLMQINUCAHNR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C[NH+](C1C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)





![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)



![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)

